molecular formula C12H26 B14544842 2,3,3,5-Tetramethyloctane CAS No. 62199-23-9

2,3,3,5-Tetramethyloctane

Cat. No.: B14544842
CAS No.: 62199-23-9
M. Wt: 170.33 g/mol
InChI Key: RVOIBAZQSHFKMM-UHFFFAOYSA-N
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Description

2,3,3,5-Tetramethyloctane is an organic compound with the molecular formula C12H26. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by its branched structure, which includes four methyl groups attached to the octane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,5-Tetramethyloctane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of advanced catalytic systems to achieve high yields and purity. The specific methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3,3,5-Tetramethyloctane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where halogens such as chlorine (Cl2) or bromine (Br2) are used.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may yield alkanes or alkenes.

Scientific Research Applications

2,3,3,5-Tetramethyloctane has various applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry to study the behavior of branched alkanes.

    Biology: It is used in studies of lipid metabolism and the effects of branched hydrocarbons on biological membranes.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2,3,3,5-Tetramethyloctane involves its interaction with molecular targets and pathways in various chemical and biological systems. In chemical reactions, it acts as a substrate that undergoes transformation through the action of catalysts and reagents. In biological systems, it may interact with lipid membranes and enzymes, affecting their structure and function.

Comparison with Similar Compounds

2,3,3,5-Tetramethyloctane can be compared with other similar compounds, such as:

    2,2,3,3-Tetramethyloctane: This compound has a similar structure but with different positions of the methyl groups.

    2,2,3,5-Tetramethyloctane: This compound also has a similar structure but with different positions of the methyl groups.

    2,3,6,7-Tetramethyloctane: This compound has a different arrangement of the methyl groups on the octane backbone.

The uniqueness of this compound lies in its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity.

Properties

CAS No.

62199-23-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,3,5-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-8-11(4)9-12(5,6)10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

RVOIBAZQSHFKMM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)(C)C(C)C

Origin of Product

United States

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